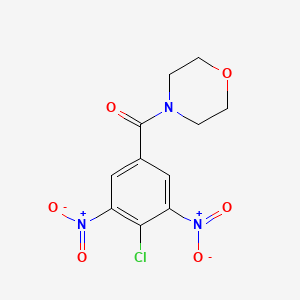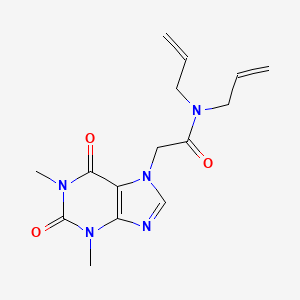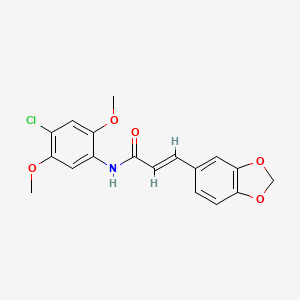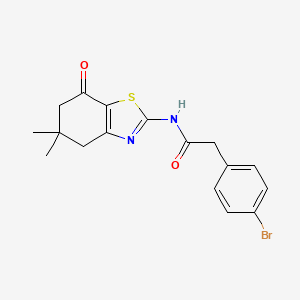![molecular formula C20H36N2O2S B11017673 N-[3-(dimethylamino)propyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B11017673.png)
N-[3-(dimethylamino)propyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE: is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a benzenesulfonamide core with triisopropyl substitutions. It is widely used in various fields, including chemistry, biology, and industry, due to its versatile reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process includes:
Nitration and Reduction: The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to obtain aniline.
Sulfonation: Aniline undergoes sulfonation to form benzenesulfonamide.
Alkylation: The benzenesulfonamide is then alkylated with 2,4,6-triisopropylbenzyl chloride to introduce the triisopropyl groups.
Amidation: Finally, the dimethylamino propyl group is introduced through an amidation reaction using N,N-dimethylaminopropylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[3-(DIMETHYLAMINO)PROPYL]-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: N-alkylated or N-acylated products
Scientific Research Applications
Chemistry: N-[3-(DIMETHYLAMINO)PROPYL]-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide-based compounds and as a catalyst in various reactions.
Biology: In biological research, this compound is utilized for its ability to interact with proteins and enzymes, making it valuable in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for selective binding and inhibition of target molecules.
Industry: Industrially, N-[3-(DIMETHYLAMINO)PROPYL]-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triisopropyl groups provide steric hindrance, enhancing the selectivity of the compound for its target.
Comparison with Similar Compounds
N,N-Dimethylaminopropylamine: A simpler analog with similar reactivity but lacking the benzenesulfonamide core.
N,N-Dimethylaminopropylmethacrylamide: Shares the dimethylamino propyl group but differs in the presence of a methacrylamide moiety.
N,N-Dimethylaminopropylcarbodiimide: Used as a coupling agent in peptide synthesis, similar in structure but with a carbodiimide functional group.
Uniqueness: N-[3-(DIMETHYLAMINO)PROPYL]-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE is unique due to its combination of a benzenesulfonamide core with triisopropyl substitutions and a dimethylamino propyl group. This unique structure imparts specific reactivity and selectivity, making it valuable in various applications across different fields.
Properties
Molecular Formula |
C20H36N2O2S |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H36N2O2S/c1-14(2)17-12-18(15(3)4)20(19(13-17)16(5)6)25(23,24)21-10-9-11-22(7)8/h12-16,21H,9-11H2,1-8H3 |
InChI Key |
ZHVCNTLWBLKFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCCN(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B11017591.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11017593.png)
![Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate](/img/structure/B11017596.png)

![3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one](/img/structure/B11017609.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11017627.png)
![7-{2-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B11017635.png)

![4-butyl-5-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-7-methyl-2H-chromen-2-one](/img/structure/B11017658.png)
![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11017666.png)


![1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11017677.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B11017680.png)
